molecular formula C12H12O B14327642 2-Ethenyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 109327-38-0

2-Ethenyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14327642
CAS No.: 109327-38-0
M. Wt: 172.22 g/mol
InChI Key: WHEKZYZBPSTPFD-UHFFFAOYSA-N
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Description

2-Ethenyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. The presence of an ethenyl group and a ketone functional group in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods:

    Aldol Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form the desired compound.

    Friedel-Crafts Acylation: This method involves the acylation of naphthalene with an acyl chloride in the presence of a Lewis acid catalyst, followed by reduction and subsequent vinylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation or Friedel-Crafts acylation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can yield alcohols or hydrocarbons, depending on the conditions and reagents used.

    Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Ethenyl-3,4-dihydronaphthalen-1(2H)-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Ethenyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways involving ketones or vinyl groups.

Comparison with Similar Compounds

Similar Compounds

    2-Vinyl-1-naphthalenone: Similar structure but lacks the dihydro component.

    3,4-Dihydro-1-naphthalenone: Lacks the ethenyl group.

Properties

CAS No.

109327-38-0

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-ethenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H12O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-6,9H,1,7-8H2

InChI Key

WHEKZYZBPSTPFD-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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